![molecular formula C9H10N2O B15199426 1-(1H-benzo[d]imidazol-5-yl)ethanol CAS No. 66792-92-5](/img/structure/B15199426.png)
1-(1H-benzo[d]imidazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzo[d]imidazol-5-yl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the benzimidazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-5-yl)ethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The resulting benzimidazole derivative can then be further functionalized to introduce the ethanol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield benzimidazole-5-carboxylic acid, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-(1H-benzo[d]imidazol-5-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1H-benzo[d]imidazol-5-yl)ethanol can be compared with other benzimidazole derivatives to highlight its uniqueness. Similar compounds include:
Benzimidazole: The parent compound with a simple benzimidazole ring structure.
2-(1H-benzo[d]imidazol-2-yl)ethanol: A similar compound with the ethanol group at a different position on the benzimidazole ring.
5,6-Dimethyl-1H-benzo[d]imidazole: A benzimidazole derivative with methyl groups at the 5 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
66792-92-5 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(3H-benzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-6,12H,1H3,(H,10,11) |
InChI Key |
BXLZPOPEIBXLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


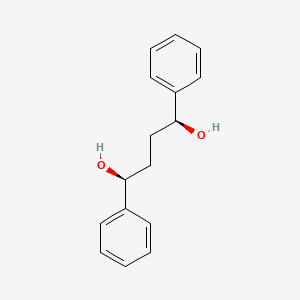
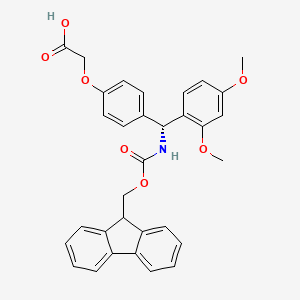
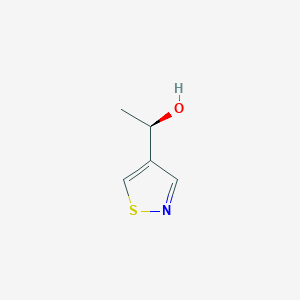
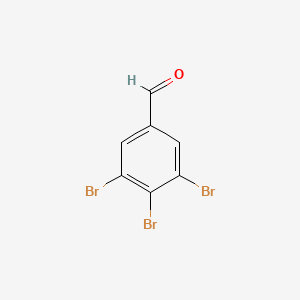
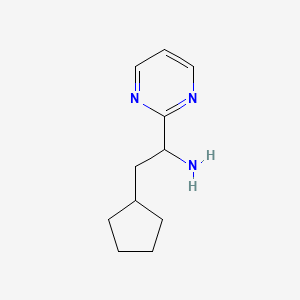

![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
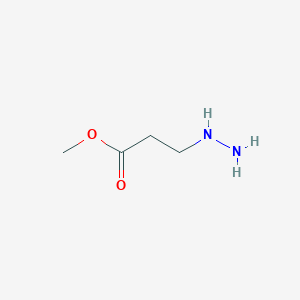
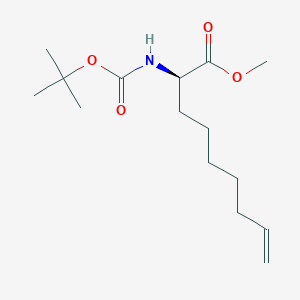
![2-Ethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15199398.png)
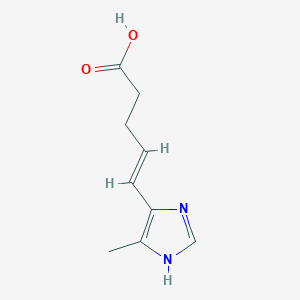

![2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B15199436.png)

